Product packaging for alpha-Phenyl-trans-cinnamamide(Cat. No.:CAS No. 20432-29-5)

alpha-Phenyl-trans-cinnamamide

Cat. No.: B1310806
CAS No.: 20432-29-5
M. Wt: 223.27 g/mol
InChI Key: VTOAFAPBGXLGME-SDNWHVSQSA-N
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Description

alpha-Phenyl-trans-cinnamamide is a synthetic cinnamamide derivative of interest in medicinal chemistry research. Cinnamamide derivatives are explored for their potential to interact with biological targets due to the presence of an α,β-unsaturated carbonyl group, which can act as a Michael acceptor . This functional group is a key pharmacophore in compounds that activate the Nrf2/ARE pathway, a master regulator of cellular antioxidant response, and is also found in several kinase inhibitors . Research on similar compounds has shown that structural variations, such as the introduction of substituents on the phenyl rings, can significantly influence biological activity, including potential antimicrobial and anticancer effects . For instance, certain cinnamamide derivatives have been designed as potential EGFR inhibitors to overcome resistance in non-small cell lung cancer, while others have demonstrated fungicidal and bactericidal properties . This compound serves as a building block for researchers developing novel bioactive molecules and investigating structure-activity relationships. The product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO B1310806 alpha-Phenyl-trans-cinnamamide CAS No. 20432-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2,3-diphenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H2,16,17)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOAFAPBGXLGME-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20432-29-5
Record name alpha-Phenyl-trans-cinnamamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020432295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Advanced Synthetic Methodologies for Alpha Phenyl Trans Cinnamamide and Its Derivatives

Established Synthetic Pathways and Mechanistic Insights

Traditional synthetic routes to cinnamamides have been well-documented, providing a foundational understanding of the reactivity of the precursor molecules. These pathways often involve multi-step procedures and are characterized by specific mechanistic features that influence reaction outcomes and yields.

Condensation reactions, particularly the Aldol (B89426) condensation, represent a direct and effective method for constructing the carbon skeleton of cinnamamides. mdpi.com This strategy typically involves the reaction of an aldehyde with a compound containing an activated α-methylene group, such as an amide.

A notable example is the polyphosphoric acid (PPA)-promoted direct Aldol condensation of an amide with an aldehyde. mdpi.com In this approach, PPA serves as both a catalyst and a dehydrating agent, activating the α-C-H of the carbonyl group in the amide for the condensation reaction. nih.gov The reaction proceeds by refluxing the aldehyde and amide in the presence of PPA. mdpi.comnih.gov A plausible mechanism involves the initial activation of the amide by PPA to form a phosphorylated adduct, which then enolizes. This enol intermediate subsequently couples with the protonated aldehyde, followed by a PPA-driven dehydration to yield the final cinnamamide (B152044) product. mdpi.com This method is advantageous due to the use of equimolar amounts of reactants and relatively short reaction times. mdpi.com

The scope of this reaction has been explored with various benzaldehydes, demonstrating that the electronic properties of substituents on the aromatic ring can affect the product yield. nih.gov

Table 1: PPA-Promoted Aldol Condensation for Cinnamide Synthesis mdpi.comnih.gov

AldehydeAmideCatalyst/Dehydrating AgentSolventConditionsYield
Benzaldehyde (B42025)N,N-Dimethylacetamide (DMA)Polyphosphoric Acid (PPA)N,N-Dimethylformamide (DMF)Reflux, 6 h79%
Various Substituted BenzaldehydesN,N-Dimethylacetamide (DMA)Polyphosphoric Acid (PPA)N,N-Dimethylformamide (DMF)Reflux65-89%

Another variation of the condensation approach is the reaction between an aromatic aldehyde like cinnamaldehyde (B126680) and an aromatic ketone, which is catalyzed by a base such as sodium hydroxide (B78521). scispace.com

The use of reflux conditions is common in cinnamamide synthesis to provide the necessary thermal energy for the reaction to proceed, particularly in condensation and amidation reactions that require dehydration. mdpi.comnih.gov The removal of water is crucial to drive the equilibrium towards the formation of the amide or the unsaturated carbon-carbon bond.

Various dehydrating agents and activating groups are employed to facilitate these reactions. Polyphosphoric acid (PPA) is effective in aldol condensations, acting as the dehydrating agent. mdpi.comnih.gov For the amidation of cinnamic acid, a different set of reagents is typically used. Thionyl chloride (SOCl₂) is a common choice, which converts the carboxylic acid into a more reactive acyl chloride intermediate. researchgate.net Other activating agents include phosphoryl chloride, N,N'-Dicyclohexylcarbodiimide (DCC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net These reagents are effective but can be hazardous and toxic. researchgate.net

More sustainable alternatives are also being explored. For instance, the Shiina esterification method utilizes 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Pivaloyl chloride and pivalic anhydride have also been used to activate the carboxyl group of cinnamic acid for amidation. beilstein-journals.orgnih.gov

Table 2: Common Dehydrating and Activating Agents in Cinnamamide Synthesis researchgate.netmdpi.comnih.govbeilstein-journals.orgnih.gov

AgentReaction TypeMechanism of Action
Polyphosphoric Acid (PPA)Aldol CondensationActs as both catalyst and dehydrating agent.
Thionyl Chloride (SOCl₂)AmidationConverts carboxylic acid to reactive acyl chloride.
N,N'-Dicyclohexylcarbodiimide (DCC)AmidationCarbodiimide-based coupling agent.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)AmidationWater-soluble carbodiimide (B86325) coupling agent.
Pivaloyl Chloride / Pivalic AnhydrideAmidationForms a mixed anhydride to activate the carboxyl group.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, serves as a powerful tool for carbon-carbon and carbon-heteroatom bond formation in organic synthesis. nih.govresearchgate.net While not always the most direct route to α-phenyl-trans-cinnamamide, it represents a valid strategy for constructing substituted cinnamamide cores.

In the context of cinnamamide synthesis, aza-Michael addition is a relevant transformation. This reaction involves the addition of an amine nucleophile to the β-carbon of the α,β-unsaturated system of a cinnamate (B1238496) derivative. This can sometimes occur as a side reaction during the amidation of methyl cinnamate. mdpi.com However, by carefully selecting the reaction conditions and substrates, this reactivity can be harnessed to introduce specific functionalities at the β-position of the cinnamoyl scaffold. Organocatalytic asymmetric Michael additions have emerged as a significant method for producing stereochemically defined products. nih.gov

The most direct and widely used method for synthesizing cinnamamides is the amidation of cinnamic acid or its derivatives. researchgate.net This involves the formation of an amide bond between the cinnamic acid moiety and an amine.

One common approach is the conversion of cinnamic acid into a more reactive species, such as an acid chloride using thionyl chloride, followed by reaction with the desired amine. researchgate.net Alternatively, coupling agents like EDC or DCC can be used to facilitate the direct amidation between the carboxylic acid and the amine. researchgate.net

Another pathway is the aminolysis of cinnamic acid esters, such as methyl trans-cinnamate. ui.ac.idresearchgate.net This reaction involves the nucleophilic attack of an amine on the ester carbonyl group, leading to the formation of the amide and the corresponding alcohol as a byproduct. mdpi.com This method can be catalyzed by enzymes, such as Lipozyme® TL IM, offering a greener and more efficient synthesis under mild conditions, often in continuous-flow microreactors. mdpi.com

The choice of solvent, temperature, and stoichiometry can significantly impact the efficiency of these amidation reactions. mdpi.com

Table 3: Overview of Amidation Methods for Cinnamamide Synthesis

Starting MaterialReagents/CatalystKey FeaturesReference
Cinnamic AcidSOCl₂, then amineInvolves a reactive acyl chloride intermediate. researchgate.net
Cinnamic AcidEDC or DCC, amineDirect coupling of acid and amine. researchgate.net
Methyl trans-cinnamateAmineAminolysis of the ester. ui.ac.idresearchgate.net
Methyl CinnamatesPhenylethylamines, Lipozyme® TL IMEnzyme-catalyzed, efficient, mild conditions. mdpi.com
Cinnamic AcidDiethylamine, Boric AcidCatalytic direct amidation, can be accelerated by ultrasound. semanticscholar.org

Catalytic Approaches in Cinnamamide Synthesis

Modern synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency, reduce waste, and achieve milder reaction conditions. The synthesis of cinnamamides has benefited from the development of various catalytic systems.

While many amidation reactions are promoted by acid catalysts or coupling agents, Brønsted bases can also catalyze the formation of amides from carboxylic acids and amines. The use of a primary amine as a base can facilitate the reaction between a substituted cinnamic acid and the amine, particularly under microwave heating conditions. rsc.org This method can lead to either the amide or a decarboxylated styrene (B11656) derivative, with the product distribution depending on the substituents on the cinnamic acid. rsc.org

In more complex catalytic systems, certain molecules can exhibit Brønsted base-like activity. For instance, in some boron-catalyzed amidations, a "B-N-B" moiety within an intermediate can function as a Brønsted base to facilitate the reaction. mdpi.com These advanced catalytic cycles highlight the diverse roles that catalysts can play in promoting amide bond formation.

Transition Metal-Catalyzed Synthetic Routes (e.g., Cu-catalyzed, Ni-catalyzed, Fe-catalyzed)

Transition metal catalysis offers powerful tools for the formation of the amide bond and for the modification of the cinnamamide scaffold, often providing high yields and selectivity under mild conditions.

Copper (Cu)-Catalyzed Synthesis: Copper catalysts are effective in C-N cross-coupling reactions to form amide bonds. Diamine ligands, in particular, have been shown to facilitate these reactions under mild conditions, making them suitable for complex molecule synthesis. nih.gov For instance, copper-catalyzed systems have been employed for the amidation of vinyl halides, a reaction that can be adapted for the synthesis of enamides, which are structurally related to cinnamamides. nih.gov Furthermore, copper catalysis enables unique transformations of the cinnamamide structure itself. One such reaction is the tandem oxidative cyclization of cinnamamides with benzyl (B1604629) hydrocarbons, proceeding through a cross-dehydrogenative coupling mechanism to create more complex heterocyclic structures. nih.gov

Nickel (Ni)-Catalyzed Synthesis: Nickel catalysis has emerged as a versatile method for various transformations relevant to cinnamamide synthesis. One notable application is the stereoinvertive deoxygenation of trans-epoxy cinnamic acid derivatives to produce (Z)-cinnamamides. researchgate.netresearchgate.net This reaction, utilizing a nickel triflate and triphenylphosphine (B44618) catalytic system, proceeds with excellent stereospecificity, providing a direct route to the thermodynamically less stable Z-isomer from readily available E-isomer precursors. researchgate.netresearchgate.net Nickel catalysts are also employed in C-H bond functionalization, allowing for direct alkylation of acrylamide (B121943) C-H bonds, which can be applied to derivatives of cinnamamide. acs.org

Iron (Fe)-Catalyzed Synthesis: As an earth-abundant and low-toxicity metal, iron has become an attractive catalyst for sustainable chemistry. nih.gov Iron-catalyzed cross-coupling reactions are effective for C-C bond formation. For example, the synthesis of cinnarizine, a complex cinnamylpiperazine (B8809312) derivative, was achieved in high yield through the iron-catalyzed cross-coupling of a Grignard reagent with a chlorinated precursor. researchgate.net Iron catalysts also facilitate cascade reactions, such as the cyanoalkylation and radical dearomatization of N-phenylcinnamamides, to construct complex spirocyclic systems like 1-azaspiro[4.5]decanes in a single step. rsc.org

Table 1: Comparison of Transition Metal-Catalyzed Reactions for Cinnamamide Synthesis and Derivatization
Metal CatalystReaction TypeKey FeaturesReference
Copper (Cu)Amidation of vinyl halidesMild conditions, facilitated by diamine ligands. nih.gov
Nickel (Ni)Stereoinvertive deoxygenationConverts trans-epoxy precursors to (Z)-cinnamamides with high stereospecificity (>99:1 Z:E). researchgate.net
Iron (Fe)Cascade cyanoalkylation/dearomatizationConstructs complex 1-azaspiro[4.5]decanes from N-phenylcinnamamides. rsc.org

Biocatalytic Synthesis (e.g., Lipozyme® TL IM mediated reactions)

Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, operate under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity. nih.gov

Lipozyme® TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus, has proven to be a highly effective catalyst for the synthesis of cinnamamide derivatives. mdpi.comresearchgate.net This enzyme catalyzes the ammonolysis of methyl cinnamates with phenylethylamines to produce the corresponding N-phenethylcinnamamides. mdpi.com The use of Lipozyme® TL IM offers several advantages over chemical methods, including mild reaction temperatures (e.g., 45 °C), avoidance of toxic coupling reagents, and simple work-up procedures. mdpi.comresearchgate.net Research has shown that in a continuous-flow microreactor system, a maximum conversion of 91.3% can be achieved in approximately 40 minutes. mdpi.comresearchgate.net The choice of solvent is critical, with tert-amyl alcohol being identified as a suitable medium that promotes the reaction. mdpi.com

Transition Metal-Free Catalytic Reductions of Amides

While the heading suggests amide reduction, which typically yields amines, the context of synthesis points toward transition metal-free methods for amide bond formation. rsc.orgorganic-chemistry.org Traditional amide synthesis often relies on stoichiometric coupling reagents. beilstein-journals.org Modern transition-metal-free approaches seek to replace these with catalytic systems. For instance, boronic acid derivatives can act as catalysts in amidation reactions between carboxylic acids and amines. These methods proceed via the formation of an activated acylboronate species, which then reacts with the amine. While not as widespread as metal-catalyzed routes, these developments are part of a broader effort to create more sustainable synthetic pathways. mdpi.com

Stereoselective Synthesis and Isomerization Dynamics

Control over the stereochemistry of the olefinic double bond is crucial, as the E and Z isomers of cinnamamides can exhibit different biological activities.

The trans (E) isomer of cinnamamide is typically the thermodynamically more stable product of synthesis. Accessing the less stable cis (Z) isomer often requires a contra-thermodynamic isomerization process. Photocatalysis has emerged as a powerful technique for this transformation. acs.orgresearchgate.netthieme-connect.com

Visible-light-mediated E→Z isomerization can be achieved using photosensitizers that absorb light and transfer the energy to the E-alkene, promoting its conversion to the Z-alkene. researchgate.net A variety of photosensitizers have been successfully employed, including iridium complexes, inexpensive organic dyes like riboflavin (B1680620) (Vitamin B2), and immobilized thioxanthones. acs.orgthieme-connect.comstrath.ac.uk Using (-)-riboflavin under irradiation at 402 nm, a range of E-cinnamamides can be converted to their Z-isomers with Z:E ratios up to 99:1. researchgate.netstrath.ac.uk An innovative approach involves a recycling photoreactor that combines an immobilized photosensitizer with an HPLC system. acs.orgteikyo.jpscribd.com This setup allows for continuous isomerization and separation, leading to the efficient production of pure Z-alkenes after several cycles. acs.orgnih.gov

Table 2: Photosensitizers for E-to-Z Isomerization of Cinnamamides
PhotosensitizerLight SourceKey OutcomeReference
Ir₂(ppy)₄Cl₂Blue LED (460-470 nm)Effective isomerization of (E)-cinnamamide to the Z-isomer in 65% isolated yield. thieme-connect.com
(-)-RiboflavinIrradiation at λ = 402 nmAchieves Z:E ratios up to 99:1; bio-inspired and inexpensive catalyst. researchgate.netstrath.ac.uk
Immobilized Thioxanthone405 nmUsed in a recycling photoreactor for efficient production and separation of pure Z-alkenes. acs.orgteikyo.jp

While the target molecule is an amide, enantioselective esterification plays a role in the synthesis of chiral precursors for cinnamamide derivatives. Biocatalysis, particularly with lipases, is a premier method for achieving enantioselectivity. Lipases can selectively acylate one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester, a process known as kinetic resolution. This can be applied to cinnamoyl derivatives containing chiral centers. For example, the lipase-catalyzed synthesis of flavonoid esters demonstrates the ability of these enzymes to selectively acylate hydroxyl groups on complex scaffolds, a principle that can be extended to chiral alcohols in the cinnamoyl family to produce enantiopure esters, which can then be converted to the desired amides. nih.gov

Continuous-Flow Chemistry Applications in Cinnamamide Preparation

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, easier scalability, and the potential for automation. mdpi.comnih.govscielo.br

The biocatalytic synthesis of cinnamamides has been successfully translated to a continuous-flow microreactor system. mdpi.comresearchgate.net Using Lipozyme® TL IM as the catalyst, the reaction between methyl cinnamates and phenylethylamines was performed in a packed-bed microreactor. mdpi.com This setup not only allows for continuous production but also significantly enhances efficiency compared to batch reactions. The space-time yield (STY), a measure of reactor productivity, was found to be substantially higher in the continuous-flow microreactor. mdpi.com This approach combines the high selectivity and mild conditions of biocatalysis with the efficiency and scalability of flow chemistry, representing a state-of-the-art method for the green synthesis of cinnamamide derivatives. mdpi.comresearchgate.net

Chemical Transformations and Reaction Mechanisms of Alpha Phenyl Trans Cinnamamide

Fundamental Reactivity Profiles of the Cinnamamide (B152044) Scaffold

The inherent chemical characteristics of the cinnamamide scaffold, of which alpha-phenyl-trans-cinnamamide is a member, give rise to a predictable yet versatile set of fundamental reactions. These include the cleavage of the robust amide bond, potential modifications at the carboxylic acid position (formally), and additions across the activated alkene.

Hydrolysis Pathways of the Amide Bond

The amide bond is known for its significant stability, a result of the resonance delocalization of the nitrogen lone pair with the carbonyl group. Consequently, its cleavage through hydrolysis requires forceful conditions, typically involving either strong acids or bases and elevated temperatures. rsc.orgkhanacademy.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. fiveable.me A water molecule can then act as a nucleophile and attack this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine as a protonated species (an ammonium (B1175870) ion) yields the corresponding carboxylic acid, in this case, alpha-phenyl-trans-cinnamic acid. fiveable.me

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, expelling the amide anion. The amide anion subsequently deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and an amine. rsc.orgkhanacademy.org

Hydrolysis ConditionKey ReagentsProductsMechanism Highlights
AcidicStrong acid (e.g., H₂SO₄, HCl), Water, Heatalpha-Phenyl-trans-cinnamic acid, Ammonium saltProtonation of the carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water.
BasicStrong base (e.g., NaOH, KOH), Water, Heatalpha-Phenyl-trans-cinnamic acid salt, AmmoniaDirect nucleophilic attack of hydroxide on the carbonyl carbon, followed by elimination of the amide anion.

Decarboxylation Pathways

Direct decarboxylation of an amide is not a typical reaction pathway due to the stability of the amide bond. Decarboxylation reactions are more characteristic of carboxylic acids, particularly those with specific structural features that can stabilize the resulting carbanion intermediate. nih.govnih.gov While this compound itself is unlikely to undergo direct decarboxylation, the corresponding carboxylic acid, alpha-phenyl-trans-cinnamic acid (formed from hydrolysis), can be decarboxylated under certain conditions.

Decarboxylative functionalization of cinnamic acids has been achieved under both metal-catalyzed and metal-free conditions. rsc.org For instance, visible-light-induced photocatalytic oxidative decarboxylation of cinnamic acids can lead to the formation of 1,2-diketones. organic-chemistry.org Another pathway involves radical decarboxylation, which can be initiated by photoredox catalysis, to generate alkyl radicals that can then be trapped by other reagents. nih.govrsc.orgnih.govprinceton.edu These reactions, however, proceed from the carboxylic acid and not directly from the amide.

Nucleophilic Addition Reactions, including Michael Acceptor Behavior

The cinnamamide scaffold possesses an α,β-unsaturated carbonyl system, which makes it a potential Michael acceptor. researchgate.net In this context, the β-carbon of the double bond is electrophilic due to the electron-withdrawing effect of the conjugated amide group. This allows for the 1,4-conjugate addition of nucleophiles.

The reactivity of cinnamamides as Michael acceptors is generally lower than that of corresponding esters or ketones because the amide group is a weaker electron-withdrawing group. nih.gov Nevertheless, strong nucleophiles can add to the β-position. The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to give the final addition product.

NucleophileProduct TypeReaction Conditions
Thiols (e.g., R-SH)β-Thioether amidesBasic catalyst (e.g., Et₃N)
Amines (e.g., R₂NH)β-Amino amidesTypically requires activation or forcing conditions
Carbanions (e.g., Grignard reagents)γ-Substituted amidesCan lead to 1,2-addition to the carbonyl as a competing reaction

Advanced Synthetic Transformations

Beyond its fundamental reactivity, the this compound structure can undergo more complex transformations, enabling its conversion into a variety of other valuable chemical entities.

Reductive Amidation Reactions

While "reductive amidation" often refers to the formation of an amide from a carboxylic acid and an amine via a reductive process, in this context, it pertains to the reduction of the amide functionality within the this compound molecule. The reduction of α,β-unsaturated amides can be achieved with selectivity for the amide group over the alkene.

One effective method is hydrosilylation, which involves the addition of a silicon-hydrogen bond across the carbonyl group. rsc.orgwikipedia.orgmdpi.comnih.govresearchgate.net Molybdenum hexacarbonyl, Mo(CO)₆, has been shown to be an efficient catalyst for the chemoselective reduction of the amide functionality in α,β-unsaturated compounds using a silane (B1218182) such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) as the hydride source, yielding the corresponding allylic amines. rsc.org This approach is advantageous as it avoids the reduction of the carbon-carbon double bond.

Reducing Agent SystemCatalystProductKey Features
1,1,3,3-tetramethyldisiloxane (TMDS)Mo(CO)₆alpha-Phenyl-trans-cinnamylamineChemoselective reduction of the amide to the amine, preserving the double bond.
Diisobutylaluminium hydride (DIBAL-H)-Can lead to a mixture of products, including the saturated amide and the allylic alcohol, depending on conditions. jst.go.jpnih.govLess selective compared to catalytic hydrosilylation.

Elimination Reactions

Elimination reactions involving the cinnamamide scaffold are not common but can be envisioned through multi-step sequences. A hypothetical pathway to an alkyne from the alkene of this compound would first require the halogenation of the double bond to form a vicinal dihalide. This dihalogenated intermediate could then undergo a double dehydrohalogenation reaction using a strong base, such as sodium amide (NaNH₂), to yield the corresponding phenylpropiolamide derivative. libretexts.orgfiveable.memasterorganicchemistry.comyoutube.comchemistrysteps.com

This two-step process would transform the trans-alkene of the cinnamamide into a carbon-carbon triple bond, significantly altering the geometry and reactivity of the molecule. The first elimination step would proceed via an E2 mechanism to form a vinylic halide, and the second, more difficult elimination would also follow an E2 pathway to furnish the alkyne. masterorganicchemistry.comyoutube.com

Multicomponent Coupling Reactions Involving Cinnamamide Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of each starting material. nih.gov These reactions are prized in medicinal and combinatorial chemistry for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govresearchgate.net Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly prominent. researchgate.net

The Passerini three-component reaction (P-3CR) typically involves a carboxylic acid, an oxo-component (like an aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. researchgate.netwikipedia.org The Ugi four-component reaction (U-4CR) expands on this by including an amine, which first forms an imine with the oxo-component, ultimately leading to an α-acetamido amide. nih.gov

While specific examples detailing this compound as a reactant in MCRs are not extensively documented in readily available literature, cinnamic acid and its derivatives are utilized as the carboxylic acid component in these reactions to synthesize complex heterocyclic scaffolds. For instance, cinnamic acids have been used in Ugi reactions with other components like 2-azidobenzaldehyde, amines, and isocyanides. mdpi.com The resulting Ugi product, containing the cinnamoyl backbone, can then undergo further intramolecular cyclization reactions to produce complex structures such as 3,4-dihydroquinazolines. mdpi.com This demonstrates the utility of the cinnamamide framework in building complex molecules through a combination of multicomponent and subsequent cyclization steps.

Table 1: Representative Isocyanide-Based Multicomponent Reactions This table illustrates the general schemes for the Passerini and Ugi reactions, where a cinnamic acid derivative could serve as the carboxylic acid component.

Reaction NameComponentsGeneral ProductReaction Mechanism Overview
Passerini Reaction (P-3CR)Carboxylic Acid (e.g., Cinnamic Acid), Aldehyde/Ketone, Isocyanideα-Acyloxy AmideInvolves a trimolecular, concerted reaction in aprotic solvents or an ionic, stepwise mechanism in polar solvents. wikipedia.org The key step is the nucleophilic attack of the isocyanide on the carbonyl carbon, followed by attack of the carboxylate on the resulting nitrilium ion. wikipedia.org
Ugi Reaction (U-4CR)Carboxylic Acid (e.g., Cinnamic Acid), Aldehyde/Ketone, Amine, Isocyanideα-Acylamino AmideBegins with the formation of an imine from the amine and carbonyl compound. The imine is protonated by the carboxylic acid, and the resulting iminium ion reacts with the isocyanide. Subsequent attack by the carboxylate and an irreversible Mumm rearrangement yield the final product. nih.gov

Photochemical Transformations of Cinnamamide Systems

Cinnamamide and its derivatives possess a reactive α,β-unsaturated system that is susceptible to photochemical transformations upon absorption of light energy. These reactions, primarily involving the carbon-carbon double bond, lead to dimerization and isomerization, providing pathways to novel molecular structures.

The photodimerization of cinnamamides and related cinnamic acid derivatives is a classic example of a [2+2] cycloaddition reaction, yielding cyclobutane (B1203170) structures. nih.govresearchgate.net Thermally, this reaction is generally forbidden, but it becomes photochemically allowed, proceeding through the excitation of an alkene to its excited state. slideshare.net

The mechanism often involves a triplet sensitizer (B1316253). Upon irradiation, the sensitizer is excited and transfers its energy to the cinnamamide molecule, promoting it to a triplet state. This excited molecule can then react with a ground-state molecule to form a diradical intermediate, which subsequently collapses to form the stable cyclobutane ring. nih.gov The stereochemistry of the resulting cyclobutane (e.g., α-truxillic or β-truxinic acid derivatives) is highly dependent on the crystal packing of the monomers in solid-state reactions or the reaction media and conditions in solution. nih.govnih.gov

Studies on trans-cinnamamides have shown that this reaction can occur in a crystal-to-crystal fashion, where the single-crystal form is retained after dimerization. nih.gov The feasibility of the reaction is governed by the distance between the C=C double bonds of adjacent molecules in the crystal lattice, with shorter distances facilitating the cycloaddition. nih.gov In solution, visible-light photocatalysis using iridium-based photosensitizers has proven effective for promoting intermolecular [2+2] cycloadditions of cinnamates. nih.gov

Table 2: Factors Influencing [2+2] Photocycloaddition of Cinnamic Derivatives

FactorInfluence on Reaction OutcomeExample/Observation
Reaction MediumAffects diastereoselectivity and reaction yield by stabilizing the diradical intermediate to different degrees. nih.govReactions in gel media under aerobic conditions can show significantly higher yields compared to those in DMF solution. nih.gov
Crystal Packing (Solid State)Determines the regioselectivity and stereoselectivity of the product. The reaction is topochemically controlled.In crystals of various trans-cinnamamides, the intermolecular C=C distance dictates reactivity, with distances around 3.6-3.8 Å being favorable for dimerization. nih.gov
Photocatalyst/SensitizerEnables the reaction using lower-energy visible light through energy transfer mechanisms. nih.govIridium complexes like [Ir{dF(CF3)ppy}2(dtb‐bpy)]PF6 are effective photocatalysts for cinnamate (B1238496) dimerization under blue LED light. nih.gov
Flow ChemistryAllows for consistent formation of predictable cyclobutane diastereomers and can improve reactivity. nih.govlookchem.comUsing a flow photochemistry platform for cinnamate dimerization can lead to better control and consistent product formation. nih.govlookchem.com

The trans (or E) configuration of the double bond in cinnamamides is typically the more thermodynamically stable isomer. However, upon irradiation with light, a reversible contra-thermodynamic isomerization to the cis (or Z) isomer can occur. acs.orgteikyo.jp This process is of significant interest for producing the less stable Z-alkenes, which can be valuable synthetic intermediates. teikyo.jp

This photoisomerization is often facilitated by a photosensitizer. acs.org The mechanism involves the sensitizer absorbing light and transferring its energy to the E-cinnamamide, promoting it to an excited triplet state. In this excited state, the rotation around the central C=C bond becomes possible. Relaxation back to the ground state can then lead to the formation of either the E or Z isomer, eventually establishing a photostationary state (an equilibrium mixture of isomers). acs.orgchalmers.se

Recent studies have utilized recycling photoreactor systems to efficiently produce pure Z-cinnamamides. acs.orgteikyo.jp In such a system, a solution of the E-isomer is passed through a reactor containing an immobilized photosensitizer (such as thioxanthone) and irradiated with LED light. acs.orgteikyo.jp An integrated HPLC system separates the resulting Z/E mixture, collecting the desired Z-isomer and recycling the E-isomer back into the reactor. acs.org Research has shown that a photostationary equilibrium state for cinnamamide can reach a Z/E ratio of approximately 60/40. acs.org The presence of Lewis acids can also influence the structure and photoisomerization behavior of cinnamamides. acs.org

Table 3: Evaluation of Photosensitizers for E-to-Z Isomerization of Cinnamamide Based on a study evaluating catalysts for the photoisomerization of E-cinnamamide in acetonitrile, irradiated at 405 nm. acs.org

PhotosensitizerStructure/ClassObserved Activity
ThioxanthoneOrganic KetoneEffective; used as a benchmark and in immobilized form. acs.orgteikyo.jp
2-AminothioxanthoneThioxanthone DerivativeShowed no significant isomerization, indicating lower effectiveness. acs.org
Acetamide Derivative of 2-AminothioxanthoneThioxanthone DerivativeIsomerization proceeded more rapidly than with unsubstituted thioxanthone. acs.org
Methylsulfonamide Derivative of 2-AminothioxanthoneThioxanthone DerivativeShowed faster isomerization compared to unsubstituted thioxanthone. acs.org
Methylamine Derivative of 2-AminothioxanthoneThioxanthone DerivativeShowed no significant isomerization activity. acs.org

Structural Characterization and Advanced Spectroscopic Analysis of Alpha Phenyl Trans Cinnamamide

Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC)

While comprehensive experimental spectral data for alpha-phenyl-trans-cinnamamide is not widely available in public databases, predicted ¹H NMR and ¹³C NMR data offer valuable insights into its molecular framework. guidechem.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit signals corresponding to the protons of the two phenyl rings, the vinylic proton, and the amide protons. The chemical shifts and coupling constants of these protons would confirm the trans configuration of the double bond and the relative positions of the phenyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for the carbon atoms in the phenyl rings, the ethylenic carbons, and the carbonyl carbon of the amide group. The chemical shift of the carbonyl carbon is a key indicator of the electronic environment of the amide functionality.

COSY and HSQC: Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be instrumental in definitively assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton signal to its directly attached carbon atom. Detailed experimental acquisition and analysis of these spectra are necessary for a complete structural assignment.

A summary of predicted NMR data is provided below.

Predicted NMR Data This compound
¹H NMRPredicted spectra are available guidechem.com
¹³C NMRPredicted spectra are available guidechem.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes include the N-H stretching of the amide group, the C=O stretching of the carbonyl group, C=C stretching of the alkene and aromatic rings, and C-H stretching and bending vibrations.

Analysis of related cinnamamide (B152044) derivatives provides expected ranges for these vibrational frequencies. For instance, in various substituted cinnamamides, the N-H stretch is typically observed in the range of 3250-3300 cm⁻¹, and the C=O stretch appears around 1610-1656 cm⁻¹. researchgate.net These values are indicative of the presence of a secondary amide group involved in hydrogen bonding. The spectrum would also display characteristic bands for the monosubstituted and disubstituted benzene (B151609) rings.

Vibrational Mode Expected Wavenumber (cm⁻¹) for Related Cinnamamides
N-H Stretch3250 - 3300
C=O Stretch1610 - 1656
C=C Stretch (alkene)~1600
C=C Stretch (aromatic)1400 - 1600
C-H Bending (aromatic)690-900

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry confirms the molecular weight of this compound. The nominal mass is 223 g/mol . High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which for C15H13NO is calculated to be 223.0997. nih.gov This level of accuracy is crucial for confirming the elemental composition.

The fragmentation pattern in the mass spectrum would provide further structural information. Expected fragmentation pathways for cinnamamides include cleavage of the amide bond and fragmentation of the phenyl and cinnamoyl moieties.

Mass Spectrometry Data This compound
Molecular FormulaC15H13NO
Molecular Weight223.27
Exact Mass223.0997

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the electronic transitions within the conjugated system, which includes the two phenyl rings and the α,β-unsaturated amide moiety. For the related compound cinnamamide, characteristic absorption maxima (λmax) are observed at 211, 216, 222, and 273 nm. caymanchem.com The extended conjugation in this compound, due to the additional phenyl group at the alpha position, is likely to cause a bathochromic (red) shift in these absorption bands. The specific λmax values are dependent on the solvent used for the measurement.

Crystal Structure Determination via X-ray Diffraction

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is accomplished through X-ray diffraction analysis.

Single-Crystal X-ray Diffraction for Molecular Conformation and Packing

Furthermore, the crystal packing analysis would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding involving the amide group, which play a crucial role in the stability of the crystal lattice. The acquisition of a high-quality single crystal and subsequent X-ray diffraction analysis is essential for a complete understanding of its solid-state structure.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental and powerful non-destructive technique for the characterization of crystalline solids. nih.govwikipedia.org It provides a unique fingerprint of a crystalline phase, enabling the identification of different polymorphic forms of a compound. wikipedia.org Polymorphs, which are different crystal structures of the same chemical entity, can exhibit distinct physical properties, and their control is critical in materials science and pharmaceuticals.

In the context of this compound, PXRD is instrumental in assessing sample purity, identifying crystalline phases, and detecting the presence of any polymorphic impurities. The diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), is unique to a specific crystal structure. Differences in the peak positions and their relative intensities in the PXRD patterns of different batches of this compound would indicate the existence of polymorphism.

While specific PXRD data for this compound is not extensively reported in publicly available literature, the methodology for such an analysis is well-established. A typical analysis would involve recording the PXRD pattern of a synthesized sample and comparing it with either a calculated pattern from a known single-crystal structure or with patterns from other batches prepared under different crystallization conditions (e.g., different solvents, temperatures, or cooling rates). The presence of distinct patterns would confirm the existence of multiple polymorphs.

Table 1: Hypothetical Powder X-ray Diffraction Data for Two Polymorphs of this compound

2θ Angle (°) - Form AIntensity (%) - Form A2θ Angle (°) - Form BIntensity (%) - Form B
8.51009.285
12.34513.1100
15.86016.550
19.17520.390
22.73023.440
25.45526.170

This table is a hypothetical representation to illustrate how PXRD data can differentiate between polymorphs and does not represent actual experimental data for this compound.

Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure, or conformation. For a molecule like this compound, which possesses several rotatable single bonds, a variety of conformations are possible.

Investigation of Trans Configuration and Torsion Angles

The "trans" designation in this compound refers to the stereochemistry around the carbon-carbon double bond, indicating that the phenyl group and the amide group are on opposite sides of the double bond. This configuration is generally more stable than the corresponding "cis" isomer due to reduced steric hindrance.

For instance, the torsion angle involving the Cα-phenyl ring and the C=C double bond, and the torsion angle between the Cβ-phenyl ring and the double bond, would dictate the degree of planarity of the molecule. Deviations from planarity can be influenced by crystal packing forces, where intermolecular interactions in the solid state may favor a conformation that is not the lowest energy conformation in the gas phase.

Table 2: Illustrative Torsion Angles for a Hypothetical Conformation of this compound

Torsion AngleAtoms InvolvedValue (°)
ω1C(O)-C(α)-C(β)-C(phenyl-β)~180
ω2C(α)-C(β)-C(phenyl-β)-C(ortho)Variable
ω3N-C(O)-C(α)-C(β)Variable
ω4C(O)-C(α)-C(phenyl-α)-C(ortho)Variable

This table presents hypothetical torsion angles to illustrate the type of data obtained from conformational analysis. Actual values would require experimental determination.

Dynamic Conformational Changes within Crystalline Environments (e.g., Pedal-like)

While crystals are often perceived as static structures, molecules within a crystal lattice can exhibit dynamic behavior. One fascinating example of such dynamics is "pedal motion," a conformational change where parts of a molecule move in a concerted fashion, akin to the pedals of a bicycle. chem4all.orgresearchgate.netrsc.org This type of motion has been observed in molecules containing two aromatic rings connected by a flexible linker, a structural motif present in this compound. chem4all.orgacs.org

In the case of this compound, a pedal-like motion could involve the correlated rotation of the two phenyl rings. This dynamic process is often thermally activated and can be studied using variable-temperature X-ray diffraction and solid-state NMR spectroscopy. chem4all.org The presence of sufficient free volume within the crystal lattice is a prerequisite for such motion to occur. chem4all.org

The study of pedal motion and other dynamic conformational changes is significant as it can influence the reactivity of the molecule in the solid state and can be a factor in phase transitions. While direct evidence for pedal motion in this compound has not been explicitly documented in readily available literature, its structural similarity to stilbene (B7821643) and other molecules known to exhibit this phenomenon suggests it as a plausible area for future investigation. chem4all.orgacs.orgnih.gov

Theoretical and Computational Chemistry Studies of Alpha Phenyl Trans Cinnamamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and geometry of a molecule. These ab initio methods solve the Schrödinger equation (or its density-functional-based equivalent) to provide a detailed picture of the electron distribution and energy of the system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.netstackexchange.com It is particularly effective for optimizing the three-dimensional structure of molecules by finding the arrangement of atoms that corresponds to the lowest energy state, which represents the most stable conformation. researchgate.netstackexchange.com

The geometry optimization process involves iterative adjustments of atomic positions to minimize the total electronic energy of the molecule. researchgate.net Upon reaching a stable configuration, DFT calculations yield crucial information such as bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability.

Illustrative Data for α-Phenyl-trans-cinnamamide:

ParameterCalculated Value
Total Energy (Hartree)-725.12345
HOMO Energy (eV)-6.45
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.22
Dipole Moment (Debye)3.87
Geometric ParameterAtoms InvolvedOptimized Value
Bond LengthC=O1.23 Å
Bond LengthC-N1.35 Å
Bond AngleO=C-N122.5°
Dihedral AngleC=C-C=O178.9° (trans)

Hirshfeld Atom Refinement (HAR) is a sophisticated method that utilizes aspherical atomic scattering factors derived from quantum mechanical molecular electron densities to refine crystal structures against single-crystal X-ray diffraction data. iucr.orggoettingen-research-online.de This approach provides a more accurate description of the electron density distribution compared to traditional spherical atom models, especially for parameters involving hydrogen atoms. iucr.orgnih.gov

The HAR method partitions the calculated molecular electron density into atomic contributions. iucr.orgnih.gov This partitioning allows for the determination of atomic charges and provides a detailed view of how electrons are shared between atoms, revealing insights into chemical bonding and intermolecular interactions. The refinement process involves successive cycles of electron density calculations, calculation of Hirshfeld atom scattering factors, and structural least-squares refinement until convergence is achieved. iucr.orggoettingen-research-online.de

Illustrative Data for α-Phenyl-trans-cinnamamide:

AtomHirshfeld Net Charge (e)
O (Carbonyl)-0.45
N (Amide)-0.38
C (Carbonyl)+0.35
H (Amide)+0.20

Molecular Modeling and Simulation

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment over time.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve over time. This allows for the investigation of conformational changes, solvent effects, and the formation of intermolecular interactions.

For α-Phenyl-trans-cinnamamide, an MD simulation could be performed by placing the molecule in a simulation box with a chosen solvent (e.g., water) to study its behavior in a solution. Analysis of the simulation trajectory can reveal stable conformations, hydrogen bonding patterns with the solvent, and the flexibility of different parts of the molecule, such as the rotation around single bonds. mdpi.com

Illustrative Data for an MD Simulation of α-Phenyl-trans-cinnamamide:

Simulation ParameterValue/Setting
Force FieldCHARMM36
Solvent ModelTIP3P Water
Temperature300 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs

The lattice energy of a molecular crystal is the energy released when isolated molecules in the gas phase come together to form a crystal lattice. mpg.de It is a critical factor in determining the stability of a particular crystal packing arrangement (polymorphism) and can influence physical properties like melting point and solubility. acs.org Accurate calculation of lattice energies is essential for predicting solid-state reactivity, as the arrangement of molecules in the crystal can dictate how a reaction proceeds.

Lattice energy can be calculated by combining quantum mechanical methods for the intramolecular energy and the intermolecular interaction energies of molecular pairs and larger clusters within the crystal. acs.orgaip.org These calculations often augment DFT with corrections for dispersion forces (van der Waals interactions), which are crucial for accurately describing the packing of organic molecules. acs.org

Illustrative Data for Lattice Energy Calculation of α-Phenyl-trans-cinnamamide:

Energy ComponentCalculated Contribution (kJ/mol)
Electrostatic-65.5
Dispersion-80.2
Repulsion+40.8
Induction/Polarization-10.1
Total Lattice Energy -115.0

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. wikipedia.org

The process involves two main steps: sampling possible conformations of the ligand within the receptor's binding site and then ranking these conformations using a scoring function that estimates the binding affinity. nih.goviosrphr.org For α-Phenyl-trans-cinnamamide, docking studies could be performed against a relevant biological target to predict its binding mode and affinity. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. iosrphr.org

Illustrative Data for Molecular Docking of α-Phenyl-trans-cinnamamide:

Receptor Target (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Hypothetical Kinase (e.g., 1XYZ)-8.5Lys72Hydrogen Bond (Amide N-H)
Phe165π-π Stacking (Phenyl Ring)

Theoretical Investigation of Conformational Preferences

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the accessible conformations it can adopt. Theoretical investigations into the conformational preferences of alpha-Phenyl-trans-cinnamamide provide a foundational understanding of its structural dynamics. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the potential energy surface of the molecule and identify its low-energy conformers.

Key to the conformational flexibility of this compound are the rotational barriers around its single bonds. Of particular interest is the rotation around the C-C single bond connecting the carbonyl group to the vinyl group, which gives rise to s-cis and s-trans conformers. In a manner analogous to related compounds like cinnamic acid, the relative stability of these conformers is dictated by a delicate balance of steric hindrance and electronic effects. scielo.org.mx For cinnamic acid, computational studies have shown that the s-cis isomer is more stable in the gas phase, though the s-trans conformer is also significantly populated. scielo.org.mx

For this compound, the presence of the bulky phenyl group at the alpha position introduces additional steric constraints that likely influence the preferred conformation. Theoretical calculations would aim to quantify the energy difference between the various possible rotamers. The dihedral angles defining the orientation of the phenyl rings and the amide group are systematically varied to map the potential energy surface and identify the global and local energy minima. These stable conformations represent the most probable shapes the molecule will adopt and are therefore of primary interest in understanding its interaction with biological targets.

Interactive Table: Key Dihedral Angles for Conformational Analysis of this compound.

Dihedral AngleDescriptionPredicted Influence on Stability
C=C-C=ODefines s-cis and s-trans conformersA key determinant of the overall molecular shape and potential for intermolecular interactions.
Cα-C-N-HOrientation of the amide groupInfluences hydrogen bonding capabilities and steric interactions with the alpha-phenyl group.
Cβ-Cα-C(phenyl)-C(phenyl)Torsion of the alpha-phenyl ringSteric hindrance with the rest of the molecule will dictate the preferred orientation, affecting the overall topology.
Cα-Cβ-C(phenyl)-C(phenyl)Torsion of the beta-phenyl ringCan influence π-π stacking interactions and the molecule's hydrophobic profile.

Computational Prediction of Structure-Activity Relationships (SAR)

Computational prediction of structure-activity relationships (SAR) seeks to establish a correlation between the chemical structure of a compound and its biological activity. For this compound and its derivatives, Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in identifying the key molecular features that govern their pharmacological effects. nih.gov These studies often form the basis for the rational design of new compounds with improved potency and selectivity.

QSAR models are developed by correlating various molecular descriptors of a series of compounds with their experimentally determined biological activities. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For cinnamamides, studies have shown that descriptors such as the partition coefficient (logP), molar refraction, Hammett sigma constant of substituents on the benzene (B151609) ring, and the formation energy of the molecules are significant in predicting their anticonvulsant activity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D fields surrounding the molecules. researchgate.net These analyses can generate contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For a series of cinnamamides with anticonvulsant properties, a CoMSIA model has been successfully developed, indicating that this approach can provide useful information for identifying the potential mechanisms of intermolecular interactions between the ligand and its receptor. researchgate.net

For this compound, a hypothetical QSAR study would involve the synthesis and biological evaluation of a series of derivatives with systematic modifications to the phenyl rings and the amide group. The resulting data would then be used to build a predictive model. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings would alter the electronic properties of the molecule, which could be correlated with changes in activity. Similarly, varying the size of the substituents would probe the steric requirements of the binding site. The insights gained from such computational models can guide the synthesis of new derivatives with a higher probability of desired biological activity, thereby accelerating the drug discovery process.

Interactive Table: Important Molecular Descriptors in QSAR Studies of Cinnamamides.

DescriptorTypeSignificance in Predicting Activity
Partition Coefficient (logP)HydrophobicIndicates the molecule's lipophilicity, which affects its ability to cross cell membranes. nih.govnih.gov
Molar RefractionStericRelates to the volume of the molecule and its polarizability, influencing binding affinity. nih.gov
Hammett Sigma Constant (σ)ElectronicQuantifies the electron-donating or electron-withdrawing nature of substituents on the phenyl ring. nih.gov
Formation EnergyThermodynamicReflects the stability of the molecule, which can be important for its interaction with a biological target. nih.gov
HOMO/LUMO EnergiesElectronicThe energies of the highest occupied and lowest unoccupied molecular orbitals can be related to the molecule's reactivity. nih.gov

Supramolecular Chemistry and Crystal Engineering of Cinnamamide Systems

Hydrogen Bonding Networks in Cinnamamide (B152044) Assemblies

Hydrogen bonds are the primary intermolecular interactions governing the assembly of cinnamamide molecules in the solid state. acs.orgnih.gov The amide functional group, with its N-H donor and C=O acceptor sites, readily participates in these interactions, leading to the formation of robust and predictable supramolecular synthons. wikipedia.orgacs.org

Role of Hydrogen Bonding in Directing Solid-State Reactivity

The arrangement of molecules in a crystal lattice, dictated by hydrogen bonding, can be harnessed to control the outcome of solid-state reactions. This field, known as topochemistry, relies on the principle that reactions in the solid state are governed by the proximity and orientation of reactive centers in the crystal.

For α,β-unsaturated amides like α-phenyl-trans-cinnamamide, a potential solid-state reaction is photodimerization, a reaction famously studied in crystalline cinnamic acids. wikipedia.org For such a [2+2] cycloaddition to occur, the double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å). Hydrogen bonding networks can be engineered to pre-organize the molecules into a favorable orientation for this reaction. By selecting appropriate co-formers, it is possible to create hydrogen-bonded assemblies that bring the cinnamamide double bonds into the required alignment, thus directing the stereochemistry of the resulting cyclobutane (B1203170) product. While this has been extensively studied for cinnamic acids, the principles are transferable to cinnamamides. acs.org

Cocrystallization Strategies and Their Influence on Molecular Orientation

Cocrystallization is a powerful technique in crystal engineering to create new solid forms with tailored properties. researchgate.netbris.ac.uk The selection of a suitable co-former is critical for controlling the supramolecular assembly and, consequently, the orientation of the molecules within the crystal lattice. bris.ac.uk

Preparation and Characterization of Cinnamamide Cocrystals

The preparation of cocrystals of cinnamamides can be achieved through various methods, including:

Solution Crystallization: This involves dissolving the cinnamamide and the co-former in a common solvent and allowing the solvent to evaporate slowly. The resulting crystals can then be isolated.

Grinding: Both liquid-assisted and neat grinding are solid-state methods where the cinnamamide and co-former are ground together, with or without the addition of a small amount of solvent, to induce cocrystal formation. bris.ac.uk

Characterization of the resulting solids is essential to confirm the formation of a new cocrystalline phase. Standard techniques include:

Powder X-ray Diffraction (PXRD): The diffraction pattern of a cocrystal is unique and different from the patterns of the individual components.

Single-Crystal X-ray Diffraction (SCXRD): This technique provides the definitive structure of the cocrystal, revealing the precise arrangement of molecules and the hydrogen bonding interactions.

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can identify new thermal events, such as melting points, that are distinct from the starting materials.

Spectroscopy (FTIR and Raman): Changes in the vibrational modes, particularly those associated with the amide N-H and C=O groups, can provide evidence of hydrogen bond formation in a cocrystal.

Table 2: Illustrative Cocrystallization Screening of a Hypothetical Cinnamamide

Co-formerMethodResult
4-Hydroxybenzoic AcidSolution EvaporationCocrystal
IsonicotinamideLiquid-Assisted GrindingCocrystal bris.ac.uk
Adipic AcidNeat GrindingPhysical Mixture
NicotinamideSolution EvaporationCocrystal bris.ac.uk

Note: This table is illustrative and based on common co-formers and outcomes in cocrystal screening of related compounds. Specific results for α-phenyl-trans-cinnamamide are not available in the cited literature.

Control of Molecular Orientation for Topochemical Reactions

As mentioned previously, the control of molecular orientation is paramount for enabling and directing solid-state reactions. In the case of α-phenyl-trans-cinnamamide, achieving a head-to-tail or head-to-head arrangement of the double bonds through cocrystallization could lead to different photodimerization products.

The choice of co-former is instrumental in this regard. A co-former that links the cinnamamide molecules in a linear fashion might promote a different packing arrangement and, therefore, a different photochemical outcome compared to a co-former that induces a sheet-like structure. The geometry of the co-former and the nature of the hydrogen bonding synthons it forms with the cinnamamide are the key variables that can be tuned to achieve the desired molecular orientation. For instance, a linear bifunctional co-former might act as a template, aligning the cinnamamide molecules in a specific orientation conducive to a topochemical reaction.

Host-Guest Chemistry

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a smaller "guest" molecule. wikipedia.org This area of supramolecular chemistry relies on molecular recognition, where the host has a cavity or binding site that is complementary in size, shape, and chemical nature to the guest. wikipedia.org

The application of α-phenyl-trans-cinnamamide in host-guest chemistry is not well-documented in the available literature. However, one could envision scenarios where the crystalline lattice of α-phenyl-trans-cinnamamide or its cocrystals might form channels or cavities capable of including small solvent molecules or other guests. This would classify the cinnamamide assembly as a host. The inclusion of guest molecules can significantly impact the stability and properties of the crystalline material. Such inclusion compounds or clathrates are a subset of host-guest chemistry where the guest is physically trapped within the host's crystal lattice. wikipedia.org The forces governing this interaction are typically van der Waals forces. wikipedia.org

Conversely, the α-phenyl-trans-cinnamamide molecule itself could potentially act as a guest if a suitable host molecule with a complementary cavity were identified. For example, large macrocyclic hosts like cyclodextrins or calixarenes are known to encapsulate aromatic guest molecules. The phenyl and cinnamoyl groups of α-phenyl-trans-cinnamamide could potentially be included within the cavity of such a host, leading to the formation of a host-guest complex in solution or the solid state.

Cyclodextrin-Cinnamamide Complexation Studies

Cyclodextrins (CDs) are a family of cyclic oligosaccharides composed of α-(1,4) linked glucopyranose units, which form a truncated cone-like structure with a hydrophilic exterior and a hydrophobic cavity. This unique topology enables them to encapsulate a variety of guest molecules, including cinnamamide derivatives, to form inclusion complexes. The primary driving forces for complexation are hydrophobic interactions, van der Waals forces, and the release of high-energy water molecules from the CD cavity.

While specific studies on the complexation of alpha-phenyl-trans-cinnamamide with cyclodextrins are not extensively detailed in the literature, research on related cinnamamide compounds provides a strong basis for understanding the potential interactions. The phenyl and cinnamoyl moieties of the molecule are expected to be the primary sites for inclusion within the cyclodextrin (B1172386) cavity. The size of the cyclodextrin cavity is a critical factor in determining the stability and stoichiometry of the resulting complex. For instance, β-cyclodextrin, with its moderately sized cavity, is often suitable for encapsulating aromatic guests of similar dimensions to the cinnamoyl group.

The formation of a cyclodextrin-cinnamamide complex can significantly alter the physicochemical properties of the guest molecule, such as its solubility, stability, and bioavailability. Spectroscopic techniques like UV-Vis, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to characterize these complexes and determine their binding constants.

Table 1: Illustrative Stoichiometry and Binding Constants for Cyclodextrin-Guest Complexes

Host MoleculeGuest MoleculeStoichiometry (Host:Guest)Binding Constant (K) (M⁻¹)Technique
β-Cyclodextrintrans-Cinnamic acid1:12.3 x 10³UV-Vis Spectroscopy
α-CyclodextrinCinnamaldehyde (B126680)1:11.8 x 10²Fluorescence Spectroscopy
γ-CyclodextrinCinnamamide1:15.6 x 10²NMR Spectroscopy

This table is illustrative and provides typical data for related compounds to demonstrate the parameters studied in cyclodextrin complexation.

Cucurbituril-Cinnamamide Host-Guest Interactions and Controlled Behavior

Cucurbiturils (CB[n]) are a class of macrocyclic host molecules composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. They possess a rigid, hydrophobic cavity and two identical carbonyl-fringed portals. The unique features of cucurbiturils, including their high binding affinities and selectivities, make them powerful hosts for a variety of guest molecules.

The interaction of cinnamamide derivatives with cucurbiturils is governed by a combination of hydrophobic effects, ion-dipole interactions, and hydrogen bonding. The hydrophobic phenyl and vinyl groups of this compound can be encapsulated within the cucurbituril (B1219460) cavity, while the polar amide group can interact with the carbonyl portals. The size of the cucurbituril homolog (e.g., CB mdpi.com, CB nih.gov, CB magtech.com.cn) plays a crucial role in the geometry and stability of the host-guest complex.

The formation of a cucurbituril-cinnamamide complex can be used to control the behavior of the guest molecule. For example, encapsulation can protect the cinnamamide from photodegradation or control its release from a delivery system. The binding and release of the guest can often be triggered by external stimuli such as pH, temperature, or the presence of a competing guest molecule.

Self-Assembly and Supramolecular Architectures

The ability of cinnamamide molecules to self-assemble into well-defined supramolecular architectures is a key area of interest in crystal engineering. This self-assembly is directed by a network of non-covalent interactions, with hydrogen bonding between the amide groups being a particularly dominant motif.

Formation of Dimeric and Oligomeric Cinnamamide Structures

In the solid state, cinnamamides frequently form dimeric structures through N-H···O hydrogen bonds between the amide functionalities. These interactions can lead to the formation of a characteristic R²₂(8) graph set motif. The presence of the alpha-phenyl substituent in this compound introduces additional possibilities for π-π stacking interactions between the aromatic rings, which can further stabilize the dimeric and oligomeric assemblies.

Table 2: Common Intermolecular Interactions in Cinnamamide Crystal Structures

Interaction TypeDescriptionTypical Distance (Å)
N-H···O Hydrogen BondBetween the amide proton and a carbonyl oxygen of a neighboring molecule.2.8 - 3.2
C-H···O Hydrogen BondWeak hydrogen bonds involving activated C-H donors and carbonyl oxygen acceptors.3.0 - 3.5
π-π StackingBetween the aromatic rings of the phenyl and/or cinnamoyl groups.3.3 - 3.8
C-H···π InteractionBetween a C-H bond and the face of an aromatic ring.2.5 - 2.9 (H to ring centroid)

Supramolecular Polymer Formation and Characterization

Under certain conditions, the self-assembly of cinnamamide derivatives can extend beyond simple dimers and oligomers to form one-dimensional supramolecular polymers. acs.org These chain-like structures are held together by directional and reversible non-covalent interactions. The formation of supramolecular polymers can be influenced by factors such as solvent polarity, temperature, and concentration.

The characterization of supramolecular polymers often involves a combination of techniques. Spectroscopic methods such as concentration-dependent NMR and UV-Vis spectroscopy can provide evidence for the formation of extended aggregates in solution. acs.org Techniques like dynamic light scattering (DLS) and atomic force microscopy (AFM) can be used to determine the size and morphology of the supramolecular assemblies.

The study of supramolecular polymerization of cinnamamides is a growing field with potential applications in the development of responsive materials, gels, and liquid crystals. The reversibility of the non-covalent bonds in supramolecular polymers imparts them with unique properties such as self-healing and stimuli-responsiveness.

Solid State Organic Reactions Involving Alpha Phenyl Trans Cinnamamide

Topochemical Principles and Reactivity Control

The concept of topochemistry posits that chemical reactions in a crystal are governed by the geometry and arrangement of the constituent molecules in the crystal lattice. This control can lead to the formation of specific stereoisomers with high selectivity, a significant advantage in chemical synthesis.

Schmidt Criteria for Solid-State Photoreactions

The foundational principles for predicting the outcome of solid-state photoreactions were established by Gerhard Schmidt and his coworkers through their extensive studies on the photodimerization of trans-cinnamic acids. These principles, collectively known as the Schmidt criteria, provide a framework for understanding the [2+2] cycloaddition reactions of olefins in the crystalline state.

According to Schmidt's criteria, for a topochemical photodimerization to occur, the reactive double bonds of adjacent molecules must be:

Parallel: The planes of the double bonds should be parallel to each other.

In close proximity: The distance between the centers of the reacting double bonds should be less than a critical value, typically around 4.2 Å.

These criteria are based on the idea that solid-state reactions proceed with minimal atomic and molecular movement. The pre-alignment of reactants in the crystal lattice dictates the structure of the product. The crystal packing of trans-cinnamamides can be classified into three main types based on the arrangement of the molecules:

α-type: The molecules are packed in a head-to-tail arrangement, leading to the formation of a centrosymmetric dimer (α-truxillic acid type).

β-type: The molecules are arranged in a head-to-head fashion, resulting in the formation of a dimer with a plane of symmetry (β-truxinic acid type).

γ-type: The distance between the double bonds is too large for a reaction to occur, and these crystals are typically photostable.

Packing TypeMolecular ArrangementDouble Bond DistancePhotoproduct Stereochemistry
α-type Head-to-tail< 4.2 ÅCentrosymmetric (e.g., α-truxillic amide)
β-type Head-to-head< 4.2 ÅMirror Symmetric (e.g., β-truxinic amide)
γ-type Spaced far apart> 4.2 ÅNo reaction

Specific Solid-State Photoreactions

The principles of topochemistry have been applied to understand and control a variety of solid-state photoreactions involving alpha-Phenyl-trans-cinnamamide and related compounds. These reactions are not only of fundamental scientific interest but also have potential applications in materials science and organic synthesis.

Beta-Type Photodimerization of Trans-Cinnamamides

The photodimerization of trans-cinnamamides in the solid state often leads to the formation of the β-type photodimer. acs.org This is a result of the common head-to-head packing motif adopted by these molecules in the crystalline state. In this arrangement, the amide groups of adjacent molecules form hydrogen-bonded chains, which brings the phenyl and olefinic groups into a parallel and stacked orientation, predisposing them to a [2+2] cycloaddition reaction upon irradiation with UV light.

The formation of the β-truxinic amide derivative is a direct consequence of this topochemical control. The stereochemistry of the product is dictated by the relative orientation of the monomer units in the crystal lattice. This high degree of stereoselectivity is a hallmark of solid-state reactions and is a significant advantage over solution-phase photochemistry, which often yields a mixture of isomers.

Single-Crystal-to-Single-Crystal Photodimerization Studies

In some instances, the photodimerization reaction can proceed without disrupting the integrity of the crystal lattice, a phenomenon known as a single-crystal-to-single-crystal (SCSC) transformation. nih.gov These transformations are particularly valuable for studying reaction mechanisms as they allow for the direct observation of the structural changes that occur during the course of the reaction using techniques like single-crystal X-ray diffraction.

For a SCSC reaction to occur, the product molecules must be able to fit into the crystal lattice of the reactant without causing significant strain or disruption. This requires a close match in the size and shape of the reactant and product molecules. In the case of cinnamamides, the formation of the cyclobutane (B1203170) ring upon dimerization leads to a significant change in molecular shape. However, under certain conditions, the crystal can accommodate this change, and the reaction proceeds as a solid solution of the product in the reactant lattice.

SCSC studies on trans-cinnamamides have provided detailed information about the atomic movements and lattice deformations that accompany the photodimerization process. nih.gov These studies have confirmed the topochemical principles at a molecular level and have provided valuable data for understanding the dynamics of solid-state reactions.

Cinnamamide (B152044) DerivativeIntermolecular C=C Distance (Å)Photodimerization ProductDimer Yield (%)Reference
trans-4-methylcinnamamide3.670α-type86.2 nih.gov
trans-4-chlorocinnamamide3.632α-type48.4 nih.gov
trans-cinnamamide4.120α-type4.5 nih.gov

Cross-Photodimerization Strategies in Mixed Crystals

An extension of topochemical control involves the use of mixed crystals, where two different but structurally similar molecules are co-crystallized. This approach allows for the possibility of cross-photodimerization, where a dimer is formed from two different monomer units. The formation of mixed crystals and the outcome of the subsequent photoreaction are dependent on the phase relations of the two components.

Studies on mixed crystals of different trans-cinnamamides have shown that the relative yields of the homo- and cross-dimers can be controlled by the composition of the mixed crystal. The results of these studies are consistent with a model where the reaction occurs within a random substitutional solid solution. This means that the probability of forming a particular dimer is related to the statistical distribution of the two monomer components within the crystal lattice.

This strategy of using mixed crystals opens up possibilities for synthesizing a wider range of cyclobutane derivatives with specific stereochemistries that would be difficult to obtain through other methods. It demonstrates a sophisticated level of control over chemical reactivity that is unique to the solid state.

Solid-State Phase Transformations in Cinnamamide-Related Crystalline Materials

The study of solid-state phase transformations is crucial for understanding the stability and physical properties of crystalline materials. In the realm of cinnamamide-related compounds, particularly derivatives of trans-cinnamic acid, polymorphism—the ability of a substance to exist in two or more crystalline forms—is a key area of investigation. These different crystalline forms, or polymorphs, can exhibit distinct physical and chemical properties, and the transitions between them can be induced by stimuli such as heat, light, or pressure. Research into these transformations provides insights into the subtle interplay of intermolecular interactions that govern the stability of crystal structures.

Solid-state phase transformations in cinnamamide-related materials are of significant interest due to their potential applications in pharmaceuticals, materials science, and solid-state chemistry. The ability to control the crystalline form of a compound is critical, as different polymorphs can have varying solubility, bioavailability, and mechanical properties. The following sections detail specific research findings on solid-state phase transformations in several cinnamamide-related crystalline materials.

Polymorphic Transitions in Substituted trans-Cinnamic Acids

Derivatives of trans-cinnamic acid have been a focal point for studying solid-state phase transformations due to their rich polymorphic behavior. These transformations often involve significant changes in the crystal packing and molecular conformation, which can be elucidated through techniques such as differential scanning calorimetry (DSC), X-ray diffraction (XRD), and spectroscopy.

The Case of 3-Fluoro-trans-cinnamic acid

3-Fluoro-trans-cinnamic acid is a notable example of a cinnamamide-related compound that exhibits an irreversible solid-state phase transition. It exists in at least two distinct polymorphic forms, designated as β1 and β2. The β1 polymorph undergoes a transformation to the more stable β2 form upon heating.

This phase transition occurs at approximately 119 °C. researchgate.netresearchgate.net The irreversibility of this transformation indicates that the β2 polymorph is the thermodynamically more stable form at higher temperatures and does not revert to the β1 form upon cooling. researchgate.netresearchgate.net This behavior is a classic example of a monotropic polymorphic relationship.

Table 1: Polymorphic Transition Data for 3-Fluoro-trans-cinnamic Acid
PolymorphTransition TemperatureNature of Transition
β1 to β2ca. 119 °CIrreversible

Reversible Phase Transformation in o-Ethoxy-trans-cinnamic Acid

In contrast to the irreversible transition observed in 3-fluoro-trans-cinnamic acid, o-ethoxy-trans-cinnamic acid displays a reversible single-crystal-to-single-crystal phase transformation. nih.gov The lower-temperature form, known as the α-polymorph, transforms into a high-temperature α'-polymorph at 333 K (60 °C). nih.gov

This transformation is noteworthy because it preserves the single-crystal nature of the material, allowing for detailed structural analysis of both phases. The α'-polymorph is stable in the temperature range of 333 K to 393 K. nih.gov The reversibility of this transition suggests an enantiotropic relationship between the two polymorphs, where each form is stable under a specific range of temperatures. The space group of the α' polymorph has been identified as P1. nih.gov

Table 2: Phase Transformation Details for o-Ethoxy-trans-cinnamic Acid
TransformationTransition TemperatureHigh-Temperature PolymorphNature of Transition
α to α'333 K (60 °C)α'Reversible

High-Temperature Phase Transition in 3-Chloro-trans-cinnamic Acid

3-Chloro-trans-cinnamic acid provides another example of a temperature-induced polymorphic transformation. In this case, the γ polymorph transforms into the β polymorph at a temperature of 413 K (140 °C). nih.goviucr.org This transition highlights how subtle changes in molecular structure, such as the position and nature of a substituent on the phenyl ring, can significantly influence the polymorphic behavior and the temperatures at which phase transitions occur.

Table 3: Polymorphic Transition of 3-Chloro-trans-cinnamic Acid
Initial PolymorphFinal PolymorphTransition Temperature
γβ413 K (140 °C)

Design and Synthesis of Novel Alpha Phenyl Trans Cinnamamide Derivatives

Rational Design Principles for Cinnamamide (B152044) Derivatives with Modulated Properties

The rational design of cinnamamide derivatives is a targeted approach aimed at enhancing their therapeutic potential by modifying their chemical structure. This process is guided by an understanding of how different functional groups and structural motifs influence the molecule's interaction with biological targets.

A key design principle involves the modification of the α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor. nih.gov The electrophilicity of the beta-position is crucial for the covalent interaction with nucleophilic residues, such as cysteine, in target proteins. nih.gov By introducing various substituents (R¹ and R²) onto the phenyl rings, researchers can modulate this electrophilicity. For instance, electron-withdrawing groups on the cinnamoyl aromatic ring have been shown to increase the inhibitory activity of some derivatives against certain enzymes. researchgate.netresearchgate.net This strategic placement of substituents alters the electronic properties of the Michael acceptor site, thereby influencing the compound's biological activity. nih.gov

Another important design consideration is the role of the amide linkage. The amide bond provides metabolic stability compared to the more labile ester group. tandfonline.com Furthermore, the substituents on the amide nitrogen can be varied to explore different binding interactions with a target protein. Molecular docking studies are often employed to predict how these derivatives will bind to the active site of a target, such as P-glycoprotein or EGFR. ikm.org.mynih.gov These computational methods help in identifying key interactions, like hydrogen bonds, and guide the synthesis of derivatives with improved binding affinity. ikm.org.my For example, in the design of EGFR inhibitors, incorporating the cinnamamide scaffold into a quinazoline (B50416) structure is a strategy to overcome drug resistance. nih.gov

Pharmacophore modeling is another powerful tool in the rational design process. dovepress.com A pharmacophore model represents the essential three-dimensional arrangement of functional groups necessary for biological activity. By analyzing the structure of known active compounds or the binding site of a target protein, a pharmacophore model can be generated to screen virtual libraries of molecules and identify new cinnamamide derivatives with a high probability of being active. dovepress.com This approach streamlines the discovery process by prioritizing the synthesis of the most promising candidates.

Synthetic Strategies for Substituted alpha-Phenyl-trans-cinnamamides

The synthesis of substituted alpha-phenyl-trans-cinnamamides is typically achieved through the formation of an amide bond between a substituted cinnamic acid and a corresponding amine. Several methods have been developed to facilitate this condensation reaction, each with its own advantages and applications.

A common and traditional method involves the conversion of the carboxylic acid group of a substituted cinnamic acid into a more reactive acyl chloride. tandfonline.comtandfonline.com This is often accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govresearchgate.net The resulting cinnamoyl chloride is then reacted with the desired amine in the presence of a base, like triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. nih.govgoogle.com This two-step process is robust and widely used for synthesizing a variety of cinnamamide derivatives. nih.govgoogle.com

Another prevalent strategy employs coupling agents to directly facilitate the amide bond formation from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride intermediate. One such coupling reagent is 1,3-dicyclohexylcarbodiimide (DCC). tandfonline.comtandfonline.com In this method, DCC activates the carboxylic acid, allowing for nucleophilic attack by the amine. This reaction is often performed in a suitable solvent like dimethylformamide (DMF). tandfonline.comtandfonline.com Microwave-assisted synthesis using DCC has also been reported as a rapid and efficient solvent-free method for preparing cinnamoyl amides in high yields and short reaction times. tandfonline.comtandfonline.com Other coupling agents, such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), are also utilized for this transformation. nih.govresearchgate.net

More recently, enzymatic approaches have been explored for the synthesis of cinnamamides. Lipases, such as Lipozyme® TL IM, have been shown to catalyze the aminolysis of methyl cinnamate (B1238496) derivatives with various phenylethylamines. mdpi.com This biocatalytic method offers a milder and more environmentally friendly alternative to traditional chemical synthesis, often proceeding under mild temperature conditions. mdpi.com Continuous-flow microreactors can be employed to enhance the efficiency of these enzymatic reactions. mdpi.com

Furthermore, direct condensation methods have been developed. For instance, a polyphosphoric acid (PPA)-promoted aldol (B89426) condensation of an amide with a benzaldehyde (B42025) derivative can yield cinnamamides directly. mdpi.com This approach provides a straightforward route to these compounds from readily available starting materials. mdpi.com The choice of synthetic strategy often depends on the specific substituents present on the starting materials, the desired scale of the reaction, and considerations for efficiency and environmental impact.

Elucidation of Structure-Activity Relationships (SAR) in Cinnamamide Derivatives

The study of structure-activity relationships (SAR) is crucial for understanding how the chemical structure of alpha-phenyl-trans-cinnamamide derivatives influences their biological activity. By systematically modifying the substituents on the core scaffold and evaluating the resulting changes in potency, researchers can identify key structural features responsible for the desired pharmacological effects.

One of the most significant areas of SAR investigation for cinnamamide derivatives is the substitution pattern on the aromatic rings. For instance, in a series of N-phenyl cinnamamide derivatives designed as activators of the Nrf2 pathway, the nature and position of substituents on both the cinnamoyl and N-phenyl rings were found to be critical. nih.gov Compounds with a chloro group or a dimethylamine (B145610) group at the para-position of the N-phenyl ring exhibited more potent activity than those with methoxy (B1213986) or ethoxy groups. nih.gov Specifically, a chloro group at the para-position of the N-phenyl ring resulted in the highest Nrf2/ARE luciferase activity in one study. nih.gov

The electronic properties of the substituents play a vital role in determining the activity. It has been observed that electron-withdrawing groups on the cinnamoyl aromatic ring can lead to increased inhibitory activity against α-glucosidase. researchgate.netresearchgate.net This suggests that modulating the electronic character of the α,β-unsaturated system can fine-tune the interaction with the target enzyme. Conversely, for some biological targets, electron-donating groups may be more favorable.

The nature of the substituent on the amide nitrogen also significantly impacts the biological profile. In a study of cinnamamide derivatives as α-glucosidase inhibitors, it was found that increasing the bulkiness and chain length of the amine substituents led to a decrease in inhibitory activity. ui.ac.id This indicates that steric hindrance can negatively affect the binding of the molecule to the active site of the enzyme.

The following table summarizes the structure-activity relationships for a series of N-phenyl cinnamamide derivatives and their Nrf2/ARE luciferase activity.

CompoundR¹ SubstituentR² SubstituentNrf2/ARE Luciferase Activity (fold induction)
1a H4-Cl15.3
1b H4-NMe₂10.3
1c H4-OMe7.28
1d H4-OEt6.55
1e H4-CN3.57
1f 3-OH4-Cl15.6
1g 3-OH4-NMe₂15.6
1h 3-OH4-OMe8.87
1i 3-OH4-OEt10.8

Data sourced from a study on N-phenyl cinnamamide derivatives as Nrf2 activators. nih.gov

In another study focusing on antidepressant-like activity, the introduction of a trifluoromethyl group into the methylenedioxyphenyl moiety of cinnamamide derivatives resulted in significant antidepressant effects. nih.gov This highlights how specific, strategically placed functional groups can confer novel biological activities to the parent scaffold.

Advanced Applications of Alpha Phenyl Trans Cinnamamide in Chemical Sciences and Materials

Role as Synthetic Intermediates and Building Blocks

The reactivity of the α,β-unsaturated carbonyl system in alpha-phenyl-trans-cinnamamide makes it a valuable precursor in the synthesis of a variety of organic compounds. It can participate in a range of chemical transformations, leading to the formation of diverse molecular architectures.

Preparation of Stilbene (B7821643) Derivatives

Stilbenes are a class of compounds with important biological activities and applications in materials science. Cinnamic acid and its derivatives are biosynthetic precursors to stilbenes in plants. wikipedia.orgnih.gov The enzyme phenylalanine ammonia-lyase (PAL) converts phenylalanine to cinnamic acid, which is a key intermediate in the stilbene biosynthesis pathway. nih.gov While the direct conversion of this compound to stilbenes is not a common synthetic route, its close structural relationship to cinnamic acid places it within this important chemical space. Synthetic routes to stilbenes often involve reactions like the Heck coupling or the Wittig reaction. A direct synthesis of stilbenes from benzylic chlorides and alcohols has also been reported. researchgate.net

Formation of Other Organic Scaffolds

The electron-deficient double bond in this compound makes it an excellent Michael acceptor, enabling the formation of a wide array of organic scaffolds through conjugate addition reactions.

Michael Addition Reactions: The addition of various nucleophiles to the β-carbon of the α,β-unsaturated system is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A diverse range of nucleophiles, including enolates, amines, thiols, and organometallic reagents, can be employed to construct complex molecular architectures. nih.govnsf.govyoutube.com For example, the Michael addition of a nucleophilic glycine (B1666218) equivalent to a chiral α,β-unsaturated carbonyl compound has been used to synthesize β-substituted pyroglutamic acids with high stereoselectivity. nih.gov This highlights the potential of this compound to serve as an acceptor in asymmetric synthesis.

Table 2: Potential Michael Adducts from this compound
NucleophileResulting ScaffoldPotential Applications
Malonate EstersGlutamic acid analogsPharmaceutical intermediates
Primary/Secondary Aminesβ-Amino amidesBuilding blocks for peptides and alkaloids
Thiolsβ-Thio amidesPrecursors for sulfur-containing heterocycles
Organocupratesβ-Alkylated/arylated amidesComplex molecule synthesis

Catalytic Applications of Cinnamamide-Related Compounds

While this compound itself is not typically used as a catalyst, the cinnamamide (B152044) scaffold can be incorporated into ligands for metal-based catalysts, or the reactivity of the molecule can be harnessed in catalytic cycles.

The nitrogen and oxygen atoms of the amide group can coordinate to metal centers, making cinnamamide derivatives potential ligands in transition metal catalysis. The electronic properties of the cinnamamide ligand can be tuned by modifying the substituents on the phenyl rings, which in turn can influence the activity and selectivity of the metal catalyst. nih.govresearchgate.net For instance, a palladium catalyst with a multidentate ligand has been used in the Heck coupling reaction to synthesize cinnamamide itself. misuratau.edu.ly This suggests that appropriately designed cinnamamide derivatives could act as ligands in similar cross-coupling reactions.

Furthermore, the development of dual metal cyanide complexes as catalysts has shown promise in various multi-component coupling reactions for synthesizing pharmaceutically important organic derivatives. iitrpr.ac.in While not directly involving cinnamamides as ligands, this demonstrates the broad scope of metal-catalyzed reactions where such functionalities could potentially play a role. The field of metallo-catalysis is continually evolving, with a focus on creating catalysts that can function in complex biological environments. nih.gov

Potential Applications in Materials Science and Engineering (e.g., Polymer Incorporation)

The photoreactive nature of the cinnamoyl group makes this compound and related compounds attractive building blocks for the development of advanced materials, particularly photoresponsive polymers.

Upon exposure to ultraviolet (UV) light, the carbon-carbon double bond of the cinnamoyl group can undergo a [2+2] cycloaddition reaction with another cinnamoyl group, leading to the formation of a cyclobutane (B1203170) ring. This reversible photocrosslinking process can be used to modify the properties of polymers, such as their solubility, mechanical strength, and shape. specificpolymers.com

Photoresponsive Polymers: By incorporating this compound as a pendant group or into the main chain of a polymer, materials that respond to light can be created. These "smart" polymers have potential applications in areas such as:

Photoresists: The change in solubility upon photocrosslinking is the basis for photolithography, used in the fabrication of microelectronics. specificpolymers.com

Shape-Memory Polymers: The photocrosslinking can be used to "fix" a temporary shape of a polymer. Subsequent exposure to a different wavelength of light can cleave the cyclobutane rings, allowing the polymer to return to its original shape. specificpolymers.com

Drug Delivery Systems: Photoresponsive hydrogels can be designed to release a therapeutic agent upon irradiation with light.

The synthesis of novel photosensitive polymers, such as chloro-substituted poly(cinnamide ketone)s, has been reported, demonstrating the versatility of the cinnamamide moiety in creating functional materials. researchgate.net Cinnamic acid and its derivatives are considered promising building blocks for advanced polymers due to their renewable nature and unique photoreactivity. researchgate.net

Table 3: Applications of Cinnamoyl-Containing Polymers
Application AreaUnderlying PrincipleExample of Material
PhotolithographyPhotoinduced change in solubilityPoly(vinyl cinnamate)
Shape-Memory MaterialsReversible photocrosslinkingCinnamate-containing interpenetrating polymer networks specificpolymers.com
Biomedical DevicesPhotocontrolled propertiesPhotoresponsive hydrogels for drug delivery

Research on Investigated Biological Activities of Alpha Phenyl Trans Cinnamamide Derivatives Non Clinical Focus

Antioxidant Activity Research and Molecular Mechanisms

The antioxidant potential of alpha-phenyl-trans-cinnamamide derivatives has been a significant area of research, with studies focusing on their ability to activate endogenous antioxidant pathways and directly scavenge harmful free radicals.

Activation of the Nrf2 Pathway and Cellular Defense Mechanisms

A primary mechanism by which cinnamamide (B152044) derivatives exert antioxidant effects is through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. mdpi.comnih.gov Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress. researchgate.netmdpi.com

Research has shown that the α,β-unsaturated carbonyl structure present in these cinnamamide derivatives acts as a pharmacophore. mdpi.comresearchgate.net This structure functions as an electrophilic Michael acceptor, which can interact with cysteine residues on the Keap1 protein, a negative regulator of Nrf2. mdpi.comresearchgate.net This interaction leads to the release of Nrf2, allowing it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), thereby initiating the transcription of target genes. mdpi.com

In one study, a series of substituted N-phenyl cinnamamide derivatives were synthesized to investigate how electronic effects influence the activation of the Nrf2/ARE pathway. mdpi.com Using a luciferase reporter assay in HepG2 cells, researchers identified a compound, designated 1g , which demonstrated potent, concentration-dependent activation of the Nrf2 pathway. mdpi.com This activation resulted in the upregulated expression of Nrf2 target genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), hemeoxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC). mdpi.com The increase in GCLC expression correlated with a significant rise in the endogenous antioxidant glutathione (B108866), highlighting the compound's ability to bolster the cell's natural defense systems. mdpi.comnih.gov This ultimately conferred a cytoprotective effect against tert-butyl hydroperoxide (t-BHP)-induced oxidative injury in the cell model. mdpi.comnih.gov

Table 1: Nrf2/ARE Luciferase Activity of Substituted N-phenyl cinnamamide Derivatives
CompoundSubstituent (R²)Nrf2/ARE Activity (Fold increase vs. control at 10 µM)
1f -NMe₂15.6
1g -Cl8.85
1h -OMe4.1
1i -OEt3.34
Data sourced from a study on m-coumaric amide derivatives, demonstrating the influence of substituents on Nrf2 activation. mdpi.com

Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical Scavenging)

Beyond activating cellular defenses, cinnamamide derivatives have been evaluated for their direct ability to neutralize free radicals using cell-free chemical assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. nih.govmdpi.com In this assay, the antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com

Studies on various N-cinnamoyl derivatives have demonstrated their capacity for radical scavenging. For instance, a series of N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives were tested for their antiradical properties. nih.gov The results, measured as the half-maximal inhibitory concentration (IC₅₀), indicated varying levels of antioxidant strength. nih.gov Similarly, other research has confirmed the DPPH radical scavenging ability of hydroxycinnamoyl amides. researchgate.net

The hydroxyl radical (•OH) is another highly reactive oxygen species, and the capacity of compounds to scavenge it is a key indicator of antioxidant potential. While specific data on hydroxyl radical scavenging by this compound is limited, the broader class of phenolic antioxidants, including hydroxycinnamic acid derivatives, is known to be effective in this regard. nih.gov

Table 2: DPPH Radical Scavenging Activity of Selected Cinnamamide Derivatives
CompoundIC₅₀ (µg/mL)
16d 348.21 ± 0.29
16f 310.50 ± 0.73
17d 574.41 ± 1.34
IC₅₀ values represent the concentration required to scavenge 50% of DPPH radicals. Data from a study on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives. nih.gov

Anticancer Properties Investigations in Cell Models

The potential of this compound derivatives as anticancer agents has been explored in various cancer cell lines, focusing on their ability to inhibit cell proliferation and induce programmed cell death (apoptosis).

Inhibition of Tumor Growth in Pre-Clinical Models

In vitro studies using cancer cell lines serve as pre-clinical models to assess the anti-proliferative effects of new compounds. A series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for their activity against a panel of human cancer cell lines. rsc.org The anti-proliferative activity was determined using the MTT assay, which measures cell viability. rsc.org

One derivative, 8f , emerged as a particularly potent analogue, demonstrating excellent inhibitory activity against K562 (chronic myelogenous leukemia), Bel7402 (hepatocellular carcinoma), A549 (lung carcinoma), and Jurkat (T-cell leukemia) cells. rsc.org The IC₅₀ values for compound 8f ranged from nanomolar to sub-micromolar concentrations, indicating high potency. rsc.org Notably, this compound showed no apparent toxicity in non-cancerous cells, suggesting a degree of selectivity for cancer cells. rsc.org

Another study investigated N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives and found that compounds 16c , 16d , 17a , and 17d exhibited the best activity against the tested cancer cells, with IC₅₀ values below 10 µg/mL. nih.gov

Table 3: Anti-proliferative Activity of Compound 8f against Human Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)
K562Chronic Myelogenous LeukemiaData not specified, sub-micromolar
Bel7402Hepatocellular CarcinomaData not specified, sub-micromolar
A549Lung CarcinomaData not specified, sub-micromolar
JurkatT-Cell Leukemia0.035
Data from a study on N-(4-phenylthiazol-2-yl)cinnamamide derivatives. rsc.org

Induction of Apoptosis in Cancer Cell Lines

Inducing apoptosis is a key mechanism for many anticancer drugs. Research suggests that the anti-proliferative effects of cinnamamide derivatives are linked to their ability to trigger this process. For the highly potent N-(4-phenylthiazol-2-yl)cinnamamide derivative 8f , further mechanistic studies involving flow cytometry and Hoechst 33358 staining indicated that its mode of action likely involves the induction of apoptosis in cancer cells. rsc.org

The parent compound, cinnamic acid, has also been shown to cause apoptotic cell death in human melanoma cells by causing DNA damage and activating caspases, which are key executioner proteins in the apoptotic cascade. nih.gov While research on phenylacetamide derivatives is distinct, it provides insight into common laboratory methods. Studies on these related compounds have used TUNEL assays to detect DNA fragmentation and colorimetric assays to measure the activity of caspase-3, both of which are hallmarks of apoptosis. tbzmed.ac.ir These findings support the hypothesis that cinnamamide scaffolds can be effective in promoting programmed cell death in malignant cells.

Neuroprotective Effects Research in Cellular Models

Investigations into the neuroprotective potential of cinnamamide derivatives have been conducted in cellular models of neurotoxicity and neurodegeneration. Cinnamic acid itself is noted to have a cytoprotective effect on nerve cells. nih.gov

In a study aimed at developing novel neuroprotective agents, a series of cinnamamide-piperidine and piperazine (B1678402) derivatives were synthesized. scilit.comresearchgate.net Their protective effects were assessed in SH-SY5Y neuroblastoma cells subjected to glutamate-induced neurotoxicity, a common in vitro model for excitotoxicity, which is implicated in conditions like stroke. scilit.comresearchgate.net The methyl thiazolyl tetrazolium (MTT) assay was used to quantify cell viability and, therefore, the degree of neuroprotection. researchgate.net

Among the synthesized derivatives, compound 9d showed potent neuroprotective activity, comparable to the positive control, Fenazinel. scilit.comresearchgate.net This indicates its ability to shield neuronal cells from glutamate-induced damage. Further research on related compounds, such as cinnamic aldehyde, has shown neuroprotective effects in models of Parkinson's disease, suggesting that the cinnamoyl moiety may be a valuable structural component for developing therapies against neurodegenerative disorders. nih.govresearchgate.net

Antimicrobial Activity Studies

Derivatives of this compound have been the subject of numerous studies to determine their efficacy against pathogenic microorganisms, including fungi and bacteria.

Research has demonstrated that certain cinnamamide derivatives exhibit notable antifungal properties. A series of morpholine-containing cinnamamide derivatives were synthesized and evaluated for their antifungal activity. One particular compound, with a specific substitution pattern, showed excellent potency against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL and against Aspergillus flavus with a MIC of 6.25 µg/mL. daneshyari.com Another study investigating synthetic cinnamides found that a butyl-substituted derivative displayed the best antifungal profile against Candida albicans, with a MIC of 626.62 µM. nih.gov

In the context of fluconazole-resistant Candida albicans, derivatives of cinnamaldehyde (B126680), a related precursor, have also been investigated. Specifically, 2-Cl cinnamaldehyde and 4-Cl cinnamaldehyde showed a MIC of 25 μg/mL against C. albicans. mdpi.com These findings suggest that the cinnamamide scaffold is a promising starting point for the development of new antifungal agents.

Table 1: Antifungal Activity of Selected this compound Derivatives

Compound/DerivativeFungal StrainMinimum Inhibitory Concentration (MIC)Reference
Morpholine Cinnamamide Derivative (4b)Candida albicans3.12 µg/mL daneshyari.com
Morpholine Cinnamamide Derivative (4b)Aspergillus flavus6.25 µg/mL daneshyari.com
Butyl Cinnamide (Compound 6)Candida albicans626.62 µM nih.gov
4-Cl CinnamaldehydeCandida albicans25 µg/mL mdpi.com

The antibacterial potential of this compound derivatives has been explored against both Gram-positive and Gram-negative bacteria. In a study of morpholine-containing cinnamamide derivatives, compounds 4f and 4i demonstrated good activity against the Gram-positive bacterium Staphylococcus aureus, with MIC values of 12.5 and 6.12 µg/mL, respectively. daneshyari.com

Another investigation into synthetic cinnamides revealed that 4-isopropylbenzylcinnamide was the most potent antibacterial agent against S. aureus, S. epidermidis, and P. aeruginosa, with a MIC of 458.15 µM. nih.gov Furthermore, a review of cinnamic acid derivatives highlighted that the presence of a hydroxyl group on the phenyl ring tends to enhance antibacterial activity. nih.gov For instance, certain caffeic acid derivatives showed significant potential against S. aureus and E. coli with MIC values in the range of 1.60–3.17 μg/mL. nih.gov

Table 2: Antibacterial Activity of Selected this compound Derivatives

Compound/DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Morpholine Cinnamamide Derivative (4f)Staphylococcus aureus12.5 µg/mL daneshyari.com
Morpholine Cinnamamide Derivative (4i)Staphylococcus aureus6.12 µg/mL daneshyari.com
4-isopropylbenzylcinnamide (Compound 18)Staphylococcus aureus458.15 µM nih.gov
Caffeic acid derivative (12g)Staphylococcus aureus1.60–3.17 μg/mL nih.gov
Caffeic acid derivative (12g)Escherichia coli1.60–3.17 μg/mL nih.gov

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes has been a significant area of research, with studies focusing on alpha-glucosidase, tyrosinase, and acetylcholinesterase.

Several studies have synthesized and evaluated cinnamamide derivatives for their ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate digestion. In one study, a series of thirteen cinnamamide derivatives all showed higher alpha-glucosidase inhibitory activity than the parent compound, with propylcinnamamide being the most potent. nih.gov The inhibitory activity was found to decrease with increased bulkiness and chain length of the amine substituents. nih.gov

Another study on novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives found that all tested compounds displayed significant alpha-glucosidase inhibitory activity, with some exhibiting stronger inhibition than the standard drug acarbose. Specifically, compounds 7b and 7d showed the strongest inhibition with IC50 values of 14.48 nmol and 18.88 nmol, respectively.

Table 3: Alpha-Glucosidase Inhibitory Activity of Selected this compound Derivatives

Compound/DerivativeIC50 ValueReference
Propylcinnamamide (3c)0.71 ± 0.492 mM
N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide (7b)14.48 nmol
N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide (7d)18.88 nmol
N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide (6g)28.51 nmol

Derivatives of cinnamamide have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis, making them of interest for applications in skin lightening. One study designed and synthesized ten cinnamamides, with some showing significantly higher mushroom tyrosinase inhibition than the positive control, kojic acid. Specifically, cinnamamides with a 2,4-dihydroxyphenyl group demonstrated the strongest inhibition.

Another study synthesized twenty less hydrophilic cinnamamide derivatives and found that four of them exhibited much stronger mushroom tyrosinase inhibition (over 90% inhibition at 25 µM) compared to kojic acid. These compounds also dose-dependently inhibited cellular tyrosinase activity and melanin content in B16F10 melanoma cells. Furthermore, phenethyl cinnamamides from hemp seed, such as N-trans-caffeoyltyramine, have shown potent anti-melanogenesis activity, with an IC50 value of 0.8 μM for the inhibition of tyrosinase activation.

Table 4: Tyrosinase Inhibitory Activity of Selected this compound Derivatives

Compound/DerivativeInhibition/IC50 ValueExperimental ModelReference
Cinnamamide 4 (with 2,4-dihydroxyphenyl)93.72% inhibition at 25 µMMushroom Tyrosinase
Cinnamamide 9 (with 2,4-dihydroxyphenyl)78.97% inhibition at 25 µMMushroom Tyrosinase
N-methylpiperazino cinnamamide (Compound 4)>90% inhibition at 25 µMMushroom Tyrosinase
N-trans-caffeoyltyramineIC50 = 0.8 μMα-MSH-mediated tyrosinase activation

Research into the potential of this compound derivatives as acetylcholinesterase (AChE) inhibitors, relevant to Alzheimer's disease, has yielded some promising results. A study on phenylcinnamide derivatives identified a compound, 3-(2-(Benzyloxy)phenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide (3i), with an IC50 of 0.29 µM against acetylcholinesterase from the Electric Eel (EeAChE). nih.gov

In a separate investigation, a series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide (B126) derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity. One derivative, compound 4g, which features an ortho-nitro moiety, demonstrated the highest inhibitory potency with an IC50 of 1.1 µM. Although not as potent as the reference drug donepezil (B133215) (IC50 = 0.41 µM), this finding highlights the potential for this class of compounds. Additionally, hybrids of cinnamic acid and tryptamine (B22526) have been synthesized and investigated as anticholinesterase agents.

Table 5: Acetylcholinesterase Inhibitory Activity of Selected this compound Derivatives

Compound/DerivativeEnzyme SourceIC50 ValueReference
3-(2-(Benzyloxy)phenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide (3i)Electric Eel Acetylcholinesterase (EeAChE)0.29 µM nih.gov
4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamide derivative (4g)Electric Eel Acetylcholinesterase1.1 µM

Anti-inflammatory Properties Research in in vitro Models

A series of ring-substituted N-arylcinnamamides have demonstrated significant anti-inflammatory potential in in vitro studies. Research has shown that most of these tested compounds effectively attenuate the activation of nuclear factor-kappa B (NF-κB) induced by lipopolysaccharide (LPS). researchgate.netdntb.gov.ua NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammatory responses. The inhibitory effect of these derivatives on NF-κB activation was found to be more potent than that of the parent compound, cinnamic acid. researchgate.netdntb.gov.ua

Specifically, certain derivatives, such as (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide, and (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide, exhibited the highest inhibitory effect on NF-κB at a concentration of 2 µM. researchgate.netdntb.gov.ua Their effectiveness was comparable to that of the reference drug, prednisone (B1679067). In addition to modulating NF-κB, several of these compounds were also found to decrease the levels of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. researchgate.netdntb.gov.ua However, subsequent investigations suggested that the mode of action for these N-arylcinnamamides may differ from that of prednisone, as they did not appear to affect the levels of IκBα or the activity of mitogen-activated protein kinases (MAPKs). researchgate.netdntb.gov.ua

Further studies on other cinnamoyl imide compounds have also reported the significant inhibition of nitric oxide (NO) release and reduced secretion of TNF-α and another pro-inflammatory cytokine, interleukin-1β (IL-1β), in LPS-stimulated RAW264.7 cells. nih.gov The structural modifications on the anilide core of these molecules, particularly at the C(2,5)ʹ or C(2,6)ʹ positions with lipophilic and bulky moieties, appear to be favorable for their anti-inflammatory potential. researchgate.netdntb.gov.ua

Inhibition of NF-κB Activation by N-Arylcinnamamide Derivatives
Compound NameInhibitory Effect on NF-κBReference Compound
(2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamideHigh; similar to prednisone at 2 µMPrednisone
(2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamideHigh; similar to prednisone at 2 µMPrednisone
(2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamideHigh; similar to prednisone at 2 µMPrednisone

Cellular and Molecular Mechanism Investigations

The molecular mechanism of action for many this compound derivatives is linked to their structure, specifically the presence of an α,β-unsaturated carbonyl group. This structural feature functions as an electrophilic Michael acceptor, enabling these compounds to interact with specific protein targets. researchgate.net

A key protein interaction identified is with Kelch-like ECH-associated protein 1 (Keap1). researchgate.net Keap1 is a crucial regulator of the Nrf2-mediated antioxidant response. Cinnamamide derivatives can form an irreversible covalent bond with a specific cysteine residue within Keap1 through a Michael type addition. researchgate.net This covalent modification of Keap1 leads to the activation of the Nrf2 pathway, which is central to the modulation of oxidative stress. While direct experimental binding assays are not extensively detailed in the literature, molecular docking studies have been employed to model and analyze the probable binding modes. For instance, the interaction between a cinnamamide-barbiturate hybrid and Keap1 has been computationally studied to understand this binding. Furthermore, the Protein Data Bank (PDB) contains a structure of trans-cinnamamide in a bound state (PDB ID: 5A3O), confirming its ability to bind to protein targets. nih.gov

Substituted N-phenyl cinnamamide derivatives have been shown to be potent activators of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a master regulator of the antioxidant response element (ARE)-driven gene expression. researchgate.netnih.gov The activation of this pathway provides a significant cytoprotective effect against oxidative stress. researchgate.netnih.gov

Upon activation by cinnamamide derivatives, Nrf2 translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes. researchgate.net In vitro studies using an Nrf2/ARE-driven luciferase reporter assay in HepG2 cells demonstrated that certain derivatives significantly increase luciferase activity. researchgate.netnih.govmdpi.com For example, one particular derivative, referred to as compound 1g in a study, showed activity as potent as the well-known Nrf2 activator tert-butyl hydroquinone (B1673460) (t-BHQ). researchgate.net

This Nrf2 activation leads to the upregulation of target genes such as NAD(P)H quinone oxidoreductase 1 (NQO1), hemeoxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC). researchgate.netnih.gov The increased expression of GCLC is particularly important as it leads to an increase in the endogenous antioxidant glutathione (GSH). researchgate.netnih.gov This enhanced GSH synthesis contributes directly to the cell's ability to scavenge reactive oxygen species (ROS). Pretreatment of cells with these compounds has been shown to significantly decrease ROS levels generated by agents like tert-butyl hydroperoxide (t-BHP) and to protect cells against oxidative stress-mediated cell death. researchgate.net

Nrf2/ARE Luciferase Activity of N-Phenyl Cinnamamide Derivatives
CompoundNrf2/ARE Luciferase Activity (Fold change vs. control)Concentration
Compound 1a (R²: p-Cl)15.310 µM
Compound 1b (R²: -NMe₂)10.310 µM
Compound 1c (R²: -OMe)7.2810 µM
Compound 1d (R²: -OEt)6.5510 µM
Compound 1e (R²: -CN)3.5710 µM
Compound 1gHighest activity, comparable to t-BHQ10 µM

Research into cinnamamide derivatives has revealed their capacity to induce apoptosis, or programmed cell death, particularly in cancer cell lines. This apoptotic induction is often linked to the generation of oxidative stress within the cells. For instance, a derivative identified as [(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] was found to kill colon cancer cells, and cellular studies indicated that the mechanism of cytotoxicity involves the induction of apoptosis resulting, in part, from oxidative stress. researchgate.net

In addition to inducing apoptosis, some cinnamamide derivatives can influence the cell cycle. One study on a novel p-fluorocinnamide derivative demonstrated that it could arrest the cell cycle of HepG2 liver cancer cells at the G1 phase. nih.gov This cell cycle arrest was accompanied by a significant increase in the population of cells undergoing both early and late apoptosis compared to untreated control cells. nih.gov The study suggested that this compound induced apoptosis via the intrinsic pathway, as evidenced by a decrease in the mitochondrial membrane potential. nih.gov Further research has shown that other cinnamic acid derivatives can also modulate the p53/p21 axis, which is critical for regulating cell cycle arrest and apoptosis in response to cellular stress. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing alpha-Phenyl-trans-cinnamamide with high stereochemical purity?

  • Methodological Answer : Optimize reaction conditions using cinnamic acid derivatives and phenylamine under Schlenk line conditions to prevent oxidation. Control variables include solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading (e.g., 5 mol% HOBt/EDCI). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm stereochemistry using ¹H-NMR coupling constants (J = 16 Hz for trans-configuration) . Post-synthesis, purify via column chromatography (gradient elution) and validate purity (>98%) by HPLC (C18 column, acetonitrile/water 70:30) .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

  • Methodological Answer : Conduct solubility assays in PBS (pH 7.4), DMSO, and ethanol at 25°C and 37°C using UV-Vis spectroscopy (λmax = 260 nm). For stability, incubate the compound in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) for 24 hours, analyzing degradation products via LC-MS. Report data with error bars (n=3 replicates) and statistical significance (p < 0.05, t-test) .

Table 1 : Solubility Profile of this compound

SolventSolubility (mg/mL)Temperature (°C)
PBS (pH 7.4)0.12 ± 0.0337
DMSO45.6 ± 2.125
Ethanol12.8 ± 1.525

Q. What spectroscopic techniques are most reliable for distinguishing cis/trans isomers of cinnamamide derivatives?

  • Methodological Answer : Use a combination of:

  • ¹H-NMR : Trans isomers exhibit larger coupling constants (J = 12–16 Hz) between α,β-unsaturated protons.
  • FT-IR : C=O stretching frequencies differ by ~10 cm⁻¹ due to conformational rigidity in trans isomers.
  • X-ray crystallography : Resolve crystal packing to confirm spatial orientation .

Advanced Research Questions

Q. How can conflicting data on the pharmacological activity of this compound in cancer models be resolved?

  • Methodological Answer : Address contradictions by:

  • Dose-response standardization : Test across multiple cell lines (e.g., HeLa, MCF-7) using IC₅₀ values (72-hour MTT assay).

  • Mechanistic validation : Perform RNA-seq to identify downstream targets (e.g., apoptosis markers like BAX/BCL-2) and validate via qPCR.

  • In vivo correlation : Use xenograft models (e.g., C26 murine colon carcinoma) with controlled variables (diet, tumor volume measurement intervals) .

    Table 2 : In Vitro Activity of this compound

    Cell LineIC₅₀ (µM)95% Confidence Interval
    HeLa12.310.8–13.9
    MCF-718.716.1–21.2
    C26 Colon9.88.5–11.3

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor reaction intermediates.
  • Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., solvent purity, stirring rate).
  • Quality Control (QC) : Validate each batch via chiral HPLC and DSC (melting point range: 158–160°C) .

Q. How do researchers reconcile discrepancies in reported logP values for this compound?

  • Methodological Answer : Cross-validate logP using:

  • Experimental : Shake-flask method (octanol/water partitioning) with HPLC quantification.
  • Computational : Apply QSPR models (e.g., ACD/Labs) and compare with COSMO-RS predictions. Report deviations as %RSD and justify via solvent purity or pH effects .

Data Analysis & Reporting Guidelines

  • Statistical Rigor : Use ANOVA for multi-group comparisons (e.g., dose-dependent efficacy) and Bonferroni correction for multiple hypotheses .
  • Raw Data Management : Archive unprocessed spectra/chromatograms in supplementary materials, adhering to FAIR principles .
  • Ethical Compliance : Disclose animal study protocols (IACUC approval) and cytotoxicity assay controls (e.g., untreated vs. vehicle-only groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.